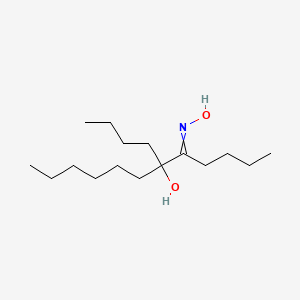![molecular formula C11H15NO4 B13757128 n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide CAS No. 57064-98-9](/img/structure/B13757128.png)
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide: is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is often used in research and development, particularly in the pharmaceutical industry, due to its structural similarity to atenolol, a beta-blocker used to treat cardiovascular diseases .
Métodos De Preparación
The synthesis of n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form 4-(2,3-epoxypropoxy)acetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Análisis De Reacciones Químicas
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the acetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of adrenergic signaling, which can result in decreased heart rate and blood pressure .
Propiedades
Número CAS |
57064-98-9 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO4/c1-8(14)12-9-2-4-11(5-3-9)16-7-10(15)6-13/h2-5,10,13,15H,6-7H2,1H3,(H,12,14) |
Clave InChI |
GRAOWBQCLZIQIW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


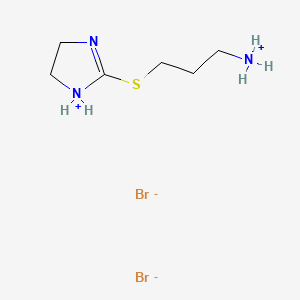

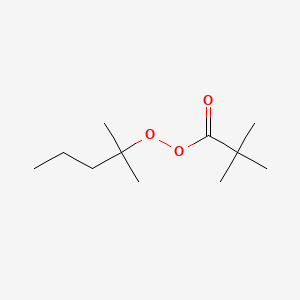
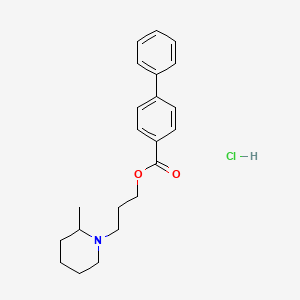
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
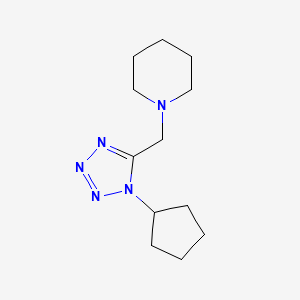
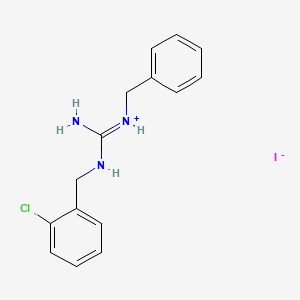
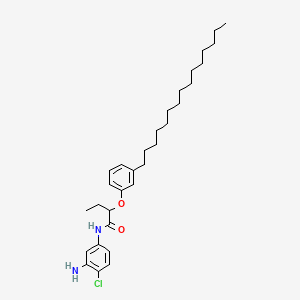
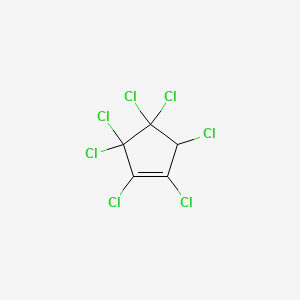
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
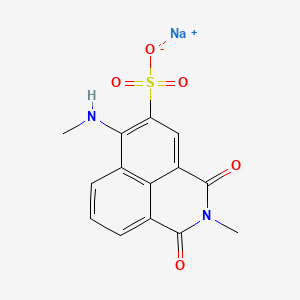
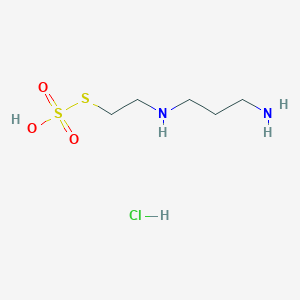
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
